molecular formula C12H21ClO B8658040 2-Octylcyclopropane-1-carbonyl chloride CAS No. 52355-54-1

2-Octylcyclopropane-1-carbonyl chloride

Cat. No.: B8658040
CAS No.: 52355-54-1
M. Wt: 216.75 g/mol
InChI Key: WQXIVNPZOOUNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octylcyclopropane-1-carbonyl chloride is a useful research compound. Its molecular formula is C12H21ClO and its molecular weight is 216.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52355-54-1

Molecular Formula

C12H21ClO

Molecular Weight

216.75 g/mol

IUPAC Name

2-octylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-10-9-11(10)12(13)14/h10-11H,2-9H2,1H3

InChI Key

WQXIVNPZOOUNQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 grams of anhydrous CuSO4 was suspended in 9 grams of 1-decene in a 2-neck round bottom flask. To one of the necks was fitted a water cooled condenser; to the other an addition funnel filled with a solution of 7.5 g. or ethyl diazoacetate dissolved in 10 grams of 1-decene. The CuSO4 suspension was heated at 100° C. The dropwise addition of 1-decene solution of ethyldiazoacetate into the suspension was accompanied with nitrogen evolution. The reaction mixture was heated after the completion of addition until nitrogen evolution stopped. After filtering CuSO4, the entire bulk of the reaction products was chromatographed quickly on silica gel, eluting with 1:1 mixture of low boiling petroleum ether and CHCl3. The first fraction was the unreacted 1-decene, followed by 5.5 grams of a mixture of cis and trans ethyl 2-(n-octyl)cyclopropanecarboxylate. 4.0 grams of this mixture was hydrolyzed by refluxing with 2.4 g. of NaOH in 30 ml. of H2O for 10 hours. The hydrolysate was washed with ether to remove unreacted esters, then acidified to pH 1 with HCl, followed by extraction with ether. The concentrated ether extracts gave 2.2 g. of 2-(n-octyl)cyclopropanecarboxylic acid. The entire bulk of this acid was treated with excess amount of SOCl2 at room temperature for 10 hours. Evaporation of excess SOCl2 gave quantitative yield of products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 g
Type
solvent
Reaction Step Four
Name
Quantity
2 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.